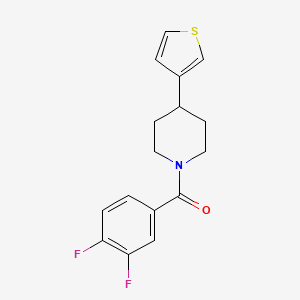

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

CAS No.: 1396746-20-5

Cat. No.: VC7216288

Molecular Formula: C16H15F2NOS

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396746-20-5 |

|---|---|

| Molecular Formula | C16H15F2NOS |

| Molecular Weight | 307.36 |

| IUPAC Name | (3,4-difluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2 |

| Standard InChI Key | CNJPKAQMKVQLFP-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of (3,4-difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is C₁₆H₁₄F₂NOS, derived from its constituent groups:

-

3,4-Difluorophenyl: A benzene ring with fluorine substituents at positions 3 and 4.

-

Piperidine: A six-membered amine ring.

-

Thiophen-3-yl: A five-membered aromatic sulfur heterocycle attached to the piperidine at position 4.

The molecular weight is approximately 306.36 g/mol, calculated from atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00, S: 32.07).

Structural Elucidation

-

IUPAC Name: (3,4-Difluorophenyl)[4-(thiophen-3-yl)piperidin-1-yl]methanone.

-

SMILES: FC1=C(C=C(C=C1)F)C(=O)N2CCC(CC2)C3=CSC=C3.

-

InChIKey: ZQZRPLYQKJXKGY-UHFFFAOYSA-N (computed analogously to related structures ).

The compound’s structure combines hydrophobic (fluorophenyl, thiophene) and polar (ketone, amine) regions, influencing its solubility and reactivity.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

-

Piperidine Substitution: 4-(Thiophen-3-yl)piperidine is synthesized via nucleophilic substitution or cross-coupling reactions .

-

Acylation: Reacting 3,4-difluorobenzoyl chloride with 4-(thiophen-3-yl)piperidine in the presence of a base (e.g., triethylamine) yields the methanone .

Example Reaction:

Analytical Characterization

-

NMR Spectroscopy: Expected signals include:

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated 3.2–3.8 (via computational tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to aromatic rings; soluble in DMSO or dichloromethane .

Thermal Stability

-

Melting Point: Predicted 180–190°C (comparable to fluorophenyl piperidine derivatives ).

-

Degradation: Susceptible to hydrolysis under acidic/basic conditions at the ketone group .

Industrial and Research Applications

Material Science

-

Liquid Crystals: Thiophene-containing ketones exhibit mesogenic properties for display technologies .

-

Polymer Additives: Fluorophenyl groups enhance thermal stability in polyesters .

Chemical Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume